molecular formula C13H16N2O3S2 B11168857 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

Cat. No.: B11168857
M. Wt: 312.4 g/mol
InChI Key: VLXYNOOSSPBLQH-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methanesulfonyl group attached to a benzothiazole ring, which is further connected to a dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and substituted benzothiazole compounds.

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group is known to participate in covalent bonding with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. The benzothiazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENOXYBENZAMIDE
  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE
  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE

Uniqueness

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of a methanesulfonyl group and a dimethylpropanamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N2O3S2/c1-13(2,3)11(16)15-12-14-9-6-5-8(20(4,17)18)7-10(9)19-12/h5-7H,1-4H3,(H,14,15,16)

InChI Key

VLXYNOOSSPBLQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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